molecular formula C10H18F2N2O2 B12996463 tert-Butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate

tert-Butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate

Cat. No.: B12996463
M. Wt: 236.26 g/mol
InChI Key: UOONEHWEPPYREX-RQJHMYQMSA-N
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Description

tert-Butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a difluorocyclopentyl ring with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl chloroformate as the Boc source and a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbamate group can be reduced to yield the corresponding amine.

    Substitution: The difluorocyclopentyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

tert-Butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluorocyclopentyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate
  • tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate

Uniqueness

tert-Butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate is unique due to the presence of the difluorocyclopentyl ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing novel chemical entities.

Properties

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.26 g/mol

IUPAC Name

tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-5-10(11,12)4-6(7)13/h6-7H,4-5,13H2,1-3H3,(H,14,15)/t6-,7+/m1/s1

InChI Key

UOONEHWEPPYREX-RQJHMYQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(C[C@H]1N)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1N)(F)F

Origin of Product

United States

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